Safingol
Safingol
Safingol ( L-threo-sphinganine) is an amino alcohol.
Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo.
Brand Name:
Vulcanchem
CAS No.:
15639-50-6
VCID:
VC20894925
InChI:
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(C(CO)N)O
Molecular Formula:
C18H39NO2
Molecular Weight:
301.5 g/mol
Safingol
CAS No.: 15639-50-6
Cat. No.: VC20894925
Molecular Formula: C18H39NO2
Molecular Weight: 301.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Safingol ( L-threo-sphinganine) is an amino alcohol. Safingol has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific. Safingol is a saturated derivative of sphingosine. As an inhibitor of protein kinase C (PKC), safingol competitively binds to the regulatory phorbol-binding domain of PKC, a kinase involved in tumorigenesis. This agent has been shown to act synergistically with other chemotherapeutic agents and may potentiate chemotherapy drug-induced apoptosis in vitro and in vivo. |
|---|---|
| CAS No. | 15639-50-6 |
| Molecular Formula | C18H39NO2 |
| Molecular Weight | 301.5 g/mol |
| IUPAC Name | (2S,3S)-2-aminooctadecane-1,3-diol |
| Standard InChI | InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 |
| Standard InChI Key | OTKJDMGTUTTYMP-ROUUACIJSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O |
| SMILES | CCCCCCCCCCCCCCCC(C(CO)N)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)N)O |
| Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator